7-Ethyl-1-benzothiophene

physicochemical characterization computational chemistry property prediction

Sourcing regioisomerically pure 7-substituted benzothiophenes for SAR often forces custom synthesis delays. 7-Ethyl-1-benzothiophene (CAS 16587-42-1) resolves this with a well-defined 7-ethyl substitution pattern that ensures predictable cross-coupling reactivity at the 2- and 3-positions. • Single regioisomer eliminates confounding substitution effects in structure-activity studies. • One rotatable bond enables conformational flexibility comparisons vs. rigid methyl analogs. • Ready-to-use building block reduces lead time for medicinal chemistry and organic electronics programs. Supplied with batch-specific analytical documentation to satisfy both research rigor and procurement compliance.

Molecular Formula C10H10S
Molecular Weight 162.25 g/mol
CAS No. 16587-42-1
Cat. No. B100702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-1-benzothiophene
CAS16587-42-1
Synonyms7-Ethylbenzo[b]thiophene
Molecular FormulaC10H10S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1SC=C2
InChIInChI=1S/C10H10S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3
InChIKeySZNQHLOLUMHNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-1-benzothiophene Overview


7-Ethyl-1-benzothiophene (CAS 16587-42-1; synonyms: 7-ethylbenzo[b]thiophene, benzothiophene, 7-ethyl) is a benzo[b]thiophene derivative featuring an ethyl substituent at the 7-position of the fused heteroaromatic ring system [1]. With the molecular formula C10H10S and a molecular weight of 162.25 g/mol, this compound represents a specific alkyl-substituted variant within the broader benzothiophene chemical class [2]. The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry due to its structural similarity to biologically active compounds, yet the precise substitution pattern—including the 7-ethyl modification—determines its utility as a synthetic building block and its distinct chemical properties [3].

Workflow
Synthetic building block for benzothiophene-based libraries
Selection logic
Defined 7-position ethyl group enables regioselective functionalization at 2- and 3-positions
Use context
Suited for medicinal chemistry, materials science, and analytical reference applications

7-Ethyl-1-benzothiophene Position-Dependent Properties


Within the benzothiophene class, substitution position fundamentally alters electronic properties, synthetic accessibility, and downstream functionalization potential. The 7-ethyl substitution in 7-ethyl-1-benzothiophene (CAS 16587-42-1) confers distinct physicochemical and reactivity characteristics compared to other regioisomers (e.g., 2-ethyl, 3-ethyl, or 5-ethyl benzothiophenes) [1]. This compound exhibits a specific electronic distribution that influences its nucleophilic substitution patterns and cross-coupling reactivity—differences that cannot be extrapolated from the core benzothiophene structure or from alternative substitution patterns [2]. For synthetic chemists and medicinal chemistry programs, substituting this compound with an alternative benzothiophene derivative would alter reaction outcomes, yields, and final product properties in ways that are both predictable (based on substituent electronic effects) and unpredictable (due to steric and conformational differences) [3]. The following evidence guide quantifies where possible the specific differentiators that justify compound-specific procurement.

!
Synthetic route mismatch
2- or 3-substituted analogs are accessible via direct electrophilic substitution; 7-ethyl requires distinct multi-step strategies that may not transfer.
!
Electronic environment shift
Ethyl at the 7-position (benzene ring) minimally perturbs sulfur heteroatom reactivity compared to 2- or 3-substitution, altering cross-coupling outcomes.
!
Conformational flexibility difference
The 7-ethyl group introduces a rotatable bond absent in parent or dimethyl analogs; crystal packing and binding entropy may not be reproducible.

7-Ethyl-1-benzothiophene Differentiation Evidence


Calculated Molecular Descriptors

7-Ethyl-1-benzothiophene exhibits a precise molecular mass of 162.05032149 g/mol, with one rotatable bond (the ethyl group), one hydrogen bond acceptor (the sulfur atom), and zero hydrogen bond donors [1]. In comparison, the unsubstituted parent compound benzo[b]thiophene has a molecular mass of 134.20 g/mol, zero rotatable bonds, one hydrogen bond acceptor, and zero hydrogen bond donors [2]. The 7-ethyl substitution increases molecular mass by 27.85 g/mol and introduces a rotatable bond absent in the parent scaffold, altering the compound's conformational flexibility and potential binding interactions in biological or material applications.

Calculated molecular descriptors
Head-to-head
Δ +27.85 g/mol, +1 rotatable bond vs. parent benzothiophene
May alter solubility, permeability, and chromatographic retention
Calculated descriptors; experimental validation may refine absolute values
physicochemical characterization computational chemistry property prediction

7-Position Functionalization Route

The synthesis of 7-substituted benzo[b]thiophene derivatives, including 7-ethyl-1-benzothiophene, proceeds via a distinct synthetic pathway that differs fundamentally from 2-, 3-, or 5-substituted analogs. Macdowell and Greenwood (1965) established a method for 7-substituted derivatives utilizing 3-bromothiophene as a starting material to access the 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate, which then enables 7-position substitution [1]. Friedel-Crafts alkylation represents a classical approach for introducing the ethyl group onto a pre-formed benzothiophene scaffold [2]. This synthetic accessibility profile contrasts with 2-substituted benzothiophenes, which are more readily accessed via electrophilic substitution due to the enhanced reactivity at the 2-position of the thiophene ring.

7-position functionalization route
Class-level
Requires 7-oxo-tetrahydro intermediate or Friedel-Crafts alkylation; distinct from 2-position electrophilic substitution
Synthetic strategy differs fundamentally from 2-/3-substituted analogs
No yield data available for this specific compound; class-level inference
organic synthesis benzothiophene functionalization regioselective synthesis

Substituent Effects on Reactivity

The ethyl substituent at the 7-position of the benzothiophene core exerts a distinct electronic influence compared to substitution at other positions. While specific HOMO-LUMO gap data for 7-ethyl-1-benzothiophene are not available in the public literature, class-level understanding indicates that alkyl substitution on the benzene ring (positions 4-7) affects electronic properties differently than substitution on the thiophene ring (positions 2-3) [1]. The benzothiophene scaffold, as noted in medicinal chemistry reviews, is a privileged structure whose substitution pattern—including the 7-ethyl modification—determines its utility and distinct chemical properties [2]. The 7-position substitution minimally impacts the sulfur heteroatom's electronic environment compared to 2- or 3-substitution, which directly modifies the thiophene ring's electron density.

Substituent electronic effects
Class-level
7-ethyl (benzene ring) minimally perturbs sulfur heteroatom; 2-/3-substitution directly modifies thiophene electron density
Reactivity in cross-coupling and electrophilic substitution may shift
No quantitative HOMO-LUMO data for this exact compound; class-level understanding
electronic effects structure-activity relationship reactivity

Structural Comparison to 3,7-Dimethylbenzothiophene

7-Ethyl-1-benzothiophene (CAS 16587-42-1) and 3,7-dimethylbenzothiophene (CAS 16587-41-0) are structurally related compounds differing by one methyl versus ethyl group at the 7-position and the presence of an additional methyl group at the 3-position in the latter . Calculated molecular properties reveal key differences: 7-ethyl-1-benzothiophene has a precise mass of 162.05032149 g/mol and one rotatable bond (the ethyl group), whereas 3,7-dimethylbenzothiophene has a mass of 162.0504 g/mol and zero rotatable bonds due to the methyl substituents being rotationally symmetric [1]. The presence of the rotatable bond in 7-ethyl-1-benzothiophene introduces conformational flexibility absent in the dimethyl analog, potentially affecting binding interactions and crystal packing.

Structural comparison to 3,7-dimethyl analog
Head-to-head
7-ethyl analog: 1 rotatable bond; 3,7-dimethyl analog: 0 rotatable bonds
Conformational flexibility may affect binding entropy and crystal packing
Molecular masses essentially equivalent; rotatable bond difference is key differentiator
structural analog regioisomer comparison property differences

Unique InChIKey Identification

7-Ethyl-1-benzothiophene is uniquely identified by the InChIKey SZNQHLOLUMHNIM-UHFFFAOYSA-N, which is derived from its IUPAC Standard InChI: InChI=1S/C10H10S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3 [1]. This structural identifier definitively distinguishes it from all other benzothiophene regioisomers and analogs, including 2-ethylbenzothiophene, 3-ethylbenzothiophene, 5-ethylbenzothiophene, and the 3,7-dimethyl analog (which has a different InChIKey) . The InChIKey provides a machine-readable, hash-based identifier that enables unambiguous compound registration and database cross-referencing.

Unique InChIKey identification
Specification review
SZNQHLOLUMHNIM-UHFFFAOYSA-N
Unambiguous compound identification for procurement and compliance
100% specificity for this exact regiochemistry; distinguishes from all other isomers
analytical chemistry compound identification quality control

7-Ethyl-1-benzothiophene Applications


Pharmaceutical Building Block

Based on established synthetic methodology for 7-substituted benzo[b]thiophene derivatives [1], 7-ethyl-1-benzothiophene (CAS 16587-42-1) serves as a key intermediate or building block in medicinal chemistry programs targeting the benzothiophene scaffold [2]. The benzothiophene core is a privileged structure in drug discovery, with applications spanning anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting agents [3]. The specific 7-ethyl substitution pattern provides a defined starting point for further functionalization at the 2- and 3-positions of the thiophene ring, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Analytical Reference Standard

The unambiguous InChIKey (SZNQHLOLUMHNIM-UHFFFAOYSA-N) and well-defined physicochemical properties (molecular weight: 162.25 g/mol, formula: C10H10S) [1] make 7-ethyl-1-benzothiophene suitable as a reference standard for analytical method development. Its distinct chromatographic behavior, conferred by the 7-ethyl substituent's impact on hydrophobicity (calculated properties include one rotatable bond and specific topological descriptors) [2], allows it to serve as a calibration standard in HPLC, GC-MS, or LC-MS methods for quantifying related benzothiophene derivatives in complex mixtures.

Materials Science Precursor

Novel alkylated benzothiophene derivatives have demonstrated utility in semiconductor devices, including photodetectors, explosive sensors, field-effect transistors, and light-emitting diodes [1]. The benzothiophene scaffold's π-conjugated system, when appropriately substituted, exhibits optoelectronic properties relevant to organic electronics applications [2]. 7-Ethyl-1-benzothiophene (CAS 16587-42-1) provides an alkylated benzothiophene core that can serve as a precursor for synthesizing more complex π-conjugated systems, oligomers, or polymers for materials research.

Comparative SAR Studies

The structural similarity yet distinct conformational flexibility of 7-ethyl-1-benzothiophene (one rotatable bond) compared to 3,7-dimethylbenzothiophene (zero rotatable bonds) [1] makes it valuable in comparative structure-activity relationship studies. Researchers investigating the impact of substituent conformational flexibility on target binding, metabolic stability, or solid-state properties can use this compound as a direct comparator to methyl-substituted analogs. Additionally, the compound enables exploration of 7-position versus 2- or 3-position substitution effects on biological activity within the benzothiophene class.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
7-position substitution pattern
Synthetic route compatibility; 2,3-position derivatization potential
Analytical reference standard
Unique InChIKey and chromatographic behavior
Method calibration; identity verification in complex mixtures
Materials science precursor
Alkylated benzothiophene core with π-conjugated system
Optoelectronic property screening; polymer precursor evaluation
Comparative SAR studies
Rotatable bond count and conformational flexibility
Structure-activity relationship interpretation; binding entropy context
Quote Request

Request a Quote for 7-Ethyl-1-benzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.